physicochemical properties of 2-Propen-1-amine, 3-(4-fluorophenyl)-
physicochemical properties of 2-Propen-1-amine, 3-(4-fluorophenyl)-
An In-Depth Technical Guide to the Physicochemical Properties of 2-Propen-1-amine, 3-(4-fluorophenyl)-
Foreword: Navigating the Landscape of a Niche Research Chemical
In the dynamic field of drug discovery and materials science, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which all further research is built. This guide focuses on 2-Propen-1-amine, 3-(4-fluorophenyl)- , a cinnamylamine derivative with potential applications stemming from its unique structural combination of a fluorinated aromatic ring and a reactive allylic amine.
It is important to note that while this compound, particularly as its hydrochloride salt, is cataloged (CAS 1814900-60-1 for the hydrochloride), extensive, publicly available experimental data on its physicochemical properties is limited.[1] This is not uncommon for niche research chemicals. Therefore, this guide adopts a dual approach: firstly, presenting available data and computationally predicted properties for the target molecule and its close structural analogs to provide a robust comparative framework. Secondly, and crucially, this guide provides detailed, field-proven experimental protocols for determining these properties. This empowers researchers to not only understand the predicted behavior of the molecule but also to generate the empirical data necessary to advance their work with scientific rigor.
Molecular Identity and Structural Characteristics
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Chemical Structure
2-Propen-1-amine, 3-(4-fluorophenyl)- possesses a core cinnamyl structure, characterized by a phenyl ring and an allyl amine group connected by a propenyl backbone. The key feature is the fluorine atom substituted at the para-position (position 4) of the phenyl ring. The double bond is typically found in the more stable (E)-isomer configuration.
Diagram: Molecular Structure of (E)-2-Propen-1-amine, 3-(4-fluorophenyl)-
A 2D representation of the (E)-isomer, the most likely steric configuration.
Key Identifiers
A consolidated list of identifiers for the molecule and its close relatives is essential for accurate literature and database searches.
| Identifier | 2-Propen-1-amine, 3-(4-fluorophenyl)- | 3-(4-fluorophenyl)propan-1-amine (Saturated Analog)[2] | 2-Propen-1-amine, 3-(3-fluorophenyl)- (Isomer)[3] |
| Molecular Formula | C₉H₁₀FN | C₉H₁₂FN | C₉H₁₀FN |
| Molecular Weight | 151.18 g/mol | 153.20 g/mol | 151.18 g/mol |
| CAS Number | 1814900-60-1 (HCl salt)[1] | 101488-65-7 | 1315378-54-1 |
| IUPAC Name | (2E)-3-(4-fluorophenyl)prop-2-en-1-amine | 3-(4-fluorophenyl)propan-1-amine | (2E)-3-(3-fluorophenyl)prop-2-en-1-amine |
Core Physicochemical Properties: A Comparative Analysis
| Property | 2-Propen-1-amine, 3-(4-fluorophenyl)- (Predicted) | 3-(4-fluorophenyl)propan-1-amine (Computed)[2] | 2-Propen-1-amine (Allylamine) (Experimental)[4][5][6] |
| Physical State | Likely a liquid or low-melting solid at STP | - | Colorless liquid |
| Boiling Point | > 200 °C (estimated) | - | 53-56 °C |
| Melting Point | Not available | - | -88 °C |
| Water Solubility | Low to moderate; expected to form a soluble salt in acidic conditions | - | Miscible |
| pKa (of conjugate acid) | 9.0 - 10.0 (estimated) | - | 9.49 |
| logP (Octanol/Water) | ~1.8 (estimated) | 1.7 | 0.23 |
| Topological Polar Surface Area | 26.02 Ų | 26.02 Ų | 26.02 Ų |
Expert Insights:
-
Boiling Point: The introduction of the fluorophenyl group significantly increases the molecular weight and intermolecular forces (van der Waals and dipole-dipole) compared to the parent allylamine, leading to a much higher predicted boiling point.
-
Solubility: While the parent allylamine is miscible with water, the hydrophobic fluorophenyl ring in the target molecule will drastically reduce its aqueous solubility. However, like most amines, it is expected to be readily soluble in acidic aqueous solutions due to the formation of the corresponding ammonium salt.[7]
-
pKa: The pKa of the conjugate acid is predicted to be slightly lower than that of a simple alkyl amine. This is due to the electron-withdrawing nature of the sp²-hybridized carbon atoms in the propenyl chain and the phenyl ring, which destabilizes the positive charge on the ammonium ion.
-
logP: The positive logP value indicates a preference for lipophilic environments over aqueous ones, a critical parameter in assessing its potential as a drug candidate for crossing biological membranes.
Experimental Protocols for Property Determination
For any research program, the ability to independently verify or determine these properties is paramount. The following sections detail standard, reliable protocols.
Determination of Melting Point (for solid samples)
The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first appearance of liquid to complete liquefaction is recorded.[8]
Detailed Methodology:
-
Sample Preparation: Ensure the sample is completely dry. If it is crystalline, grind it into a fine, uniform powder using a mortar and pestle.[9]
-
Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample into the sealed end. The packed sample height should be 2-3 mm for an accurate reading.[9]
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
-
Measurement:
-
Rapid Determination: First, heat the sample rapidly (10-20 °C/min) to find an approximate melting range.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 20 °C below the approximate melting point. Using a fresh sample, heat to about 15 °C below the expected range, then reduce the heating rate to 1-2 °C per minute.[11]
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.
Diagram: Melting Point Determination Workflow
A standardized workflow for accurate melting point determination.
Determination of Aqueous Solubility
Solubility data is critical for formulation, reaction setup, and assessing bioavailability.
Principle: The amine's basicity allows for a qualitative assessment of its solubility in neutral water versus acidic solution. The formation of a soluble ammonium salt in acid is a key characteristic.[7][12]
Detailed Methodology (Qualitative):
-
To a test tube, add approximately 10-20 mg of the compound.
-
Add 2 mL of deionized water. Stir vigorously for 1-2 minutes. Observe if the compound dissolves to form a clear solution. Record the solubility in neutral water.
-
If the compound is insoluble, add 10% aqueous HCl dropwise while stirring. Continue adding until the solution becomes acidic (test with pH paper).
-
Observe any change in solubility. The formation of a clear solution indicates the formation of the soluble hydrochloride salt. Record the solubility in acidic water.
Determination of pKa by Potentiometric Titration
The pKa is a quantitative measure of a compound's basicity. For an amine, the pKa refers to the dissociation constant of its conjugate acid (R-NH₃⁺).
Principle: A solution of the amine is titrated with a standardized strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of acid added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point).[13]
Detailed Methodology:
-
Sample Preparation: Accurately weigh a sample of the amine and dissolve it in a known volume of deionized water or a water/co-solvent mixture (if solubility is low).
-
Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and place the electrode in the solution.
-
Titration: Slowly add a standardized solution of HCl from a burette in small, known increments.
-
Data Collection: After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis:
-
Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.
-
Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).
-
The half-equivalence point is the volume of titrant that is exactly half of the volume at the equivalence point.
-
The pKa is equal to the pH of the solution at the half-equivalence point.[13]
-
Synthesis Considerations
While a specific, optimized synthesis for 2-Propen-1-amine, 3-(4-fluorophenyl)- is not widely published, a plausible and common route for similar compounds involves the reduction of an intermediate oxime or imine, which itself is derived from the corresponding aldehyde.
A potential synthetic pathway could be:
-
Aldol Condensation: Reaction of 4-fluorobenzaldehyde with acetaldehyde to form 3-(4-fluorophenyl)propenal.
-
Oximation/Imination: Conversion of the resulting α,β-unsaturated aldehyde to its corresponding oxime (with hydroxylamine) or imine (with ammonia).
-
Reduction: Reduction of the C=N double bond of the oxime or imine to the primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
This multi-step synthesis provides a logical and experimentally viable approach for researchers requiring access to this compound.[14]
Conclusion
2-Propen-1-amine, 3-(4-fluorophenyl)- presents a molecule of interest at the intersection of fluorinated aromatics and functionalized amines. While a comprehensive experimental dataset is not yet established in the public domain, this guide provides a robust framework for its characterization. By leveraging comparative data from structural analogs and employing the detailed experimental protocols outlined herein, researchers in drug development and chemical synthesis can confidently and accurately determine the critical physicochemical properties needed to unlock the potential of this and other novel chemical entities.
References
-
NextSDS. (n.d.). (2E)-3-(4-fluorophenyl)prop-2-en-1-amine hydrochloride. Retrieved from [Link]
-
McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propen-1-amine, 3-(3-fluorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Kamal, A., et al. (2012). (Z)-1-Aryl-3-arylamino-2-propen-1-ones, Highly Active Stimulators of Tubulin Polymerization. Journal of Medicinal Chemistry, 55(11), 5327-5339. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Amine Unknowns. Retrieved from [Link]
-
NextSDS. (n.d.). (2E)-1-(4-aminophenyl)-3-(4-fluorophenyl)prop-2-en-1-one. Retrieved from [Link]
-
Defense Technical Information Center. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
-
Perišić, N., et al. (n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
-
SSERC. (n.d.). Melting point determination. Retrieved from [Link]
-
American Chemical Society. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Melting Point. Retrieved from [Link]
-
American Chemical Society. (2026). Experimental Techniques for Measuring the CO2 Solubility in Aqueous Amine Solutions. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Analysis of an Amine Mixture: An Introductory Analysis Experiment. Retrieved from [Link]
-
PubChem. (n.d.). 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Propen-1-amine, 3-(3-fluorophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]
-
Westlab. (2023). Measuring the Melting Point. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Propen-1-amine (CAS 107-11-9). Retrieved from [Link]
-
College of the Canyons. (2013). Experiment 1 - Melting Points. Retrieved from [Link]
-
D'hooghe, M., et al. (2011). Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity. Beilstein Journal of Organic Chemistry, 7, 1766-1773. Retrieved from [Link]
-
Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN). Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and Cytotoxicity of Novel 3-Aryl-1-(3 '-dibenzylaminomethyl-4 '-hydroxyphenyl)-propenones and Related Compounds. Retrieved from [Link]
-
eScholarship. (2024). Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. 3-(4-Fluorophenyl)propan-1-amine | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Propen-1-amine, 3-(3-fluorophenyl)- | C9H10FN | CID 54775872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Propen-1-amine (CAS 107-11-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 2-Propen-1-amine [webbook.nist.gov]
- 6. 2-Propen-1-amine [webbook.nist.gov]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. SSERC | Melting point determination [sserc.org.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. chemhaven.org [chemhaven.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles and evaluation of their antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]
